molecular formula C17H27NO4 B13548855 Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13548855
M. Wt: 309.4 g/mol
InChI Key: OUNZEGQKSSNGKR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl ester and ethoxy groups. Common reagents used in the synthesis include tert-butyl chloroformate, ethyl oxalyl chloride, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve the use of organic solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new spirocyclic compounds with modified functional groups .

Scientific Research Applications

Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C17H27NO4/c1-5-21-14(19)10-13-11-17(12-13)6-8-18(9-7-17)15(20)22-16(2,3)4/h10H,5-9,11-12H2,1-4H3

InChI Key

OUNZEGQKSSNGKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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